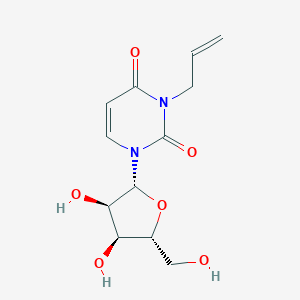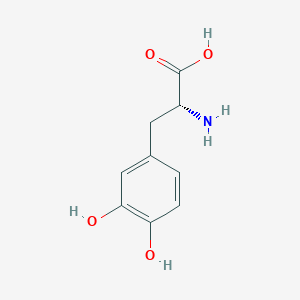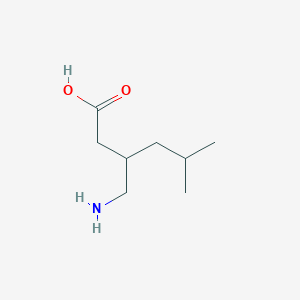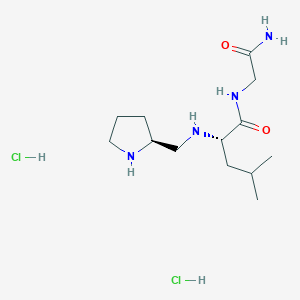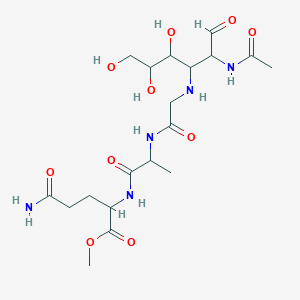
N-(2-Acetamido-2,3-dideoxyglucos-3-yl)glycyl-alanyl-glutamine methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Acetamido-2,3-dideoxyglucos-3-yl)glycyl-alanyl-glutamine methyl ester, commonly known as Ac-SDKP, is a small peptide molecule that has attracted attention in scientific research due to its potential therapeutic properties. Ac-SDKP is a naturally occurring peptide that is generated in the body by the enzymatic degradation of thymosin beta-4. It has been found to have various biological and physiological effects, including anti-inflammatory, anti-fibrotic, and anti-proliferative properties.
作用机制
The exact mechanism of action of Ac-SDKP is not fully understood, but it is thought to act through the inhibition of the renin-angiotensin system (RAS). Ac-SDKP has been found to inhibit the production of angiotensin II, a potent vasoconstrictor that plays a key role in the regulation of blood pressure and fluid balance. By inhibiting the RAS, Ac-SDKP may help to reduce inflammation and fibrosis, as well as inhibit cancer cell proliferation.
Biochemical and Physiological Effects:
Ac-SDKP has been found to have various biochemical and physiological effects, including:
1. Anti-inflammatory effects: Ac-SDKP has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation.
2. Anti-fibrotic effects: Ac-SDKP has been found to inhibit the production of extracellular matrix proteins, such as collagen and fibronectin, in animal models of fibrosis.
3. Anti-proliferative effects: Ac-SDKP has been found to inhibit the proliferation of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
Ac-SDKP has several advantages and limitations for lab experiments. One advantage is that it is a small peptide molecule that can be easily synthesized using solid-phase peptide synthesis. Another advantage is that it has been found to have various biological and physiological effects, making it a potential candidate for the development of new therapies. However, one limitation is that the exact mechanism of action of Ac-SDKP is not fully understood, which may make it difficult to design experiments to investigate its effects.
未来方向
There are several future directions for research on Ac-SDKP. One direction is to investigate its potential as a therapy for various inflammatory and fibrotic diseases, such as arthritis, colitis, and liver fibrosis. Another direction is to investigate its potential as a cancer therapy, either alone or in combination with other anti-cancer drugs. Additionally, further research is needed to fully understand the mechanism of action of Ac-SDKP and its effects on various cellular pathways.
合成方法
Ac-SDKP can be synthesized using a solid-phase peptide synthesis method. The process involves the coupling of protected amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support. The resulting peptide is then purified using high-performance liquid chromatography (HPLC) to obtain a pure form of Ac-SDKP.
科学研究应用
Ac-SDKP has been the subject of numerous studies investigating its potential therapeutic properties. It has been found to have anti-inflammatory effects in various animal models of inflammation, including arthritis, colitis, and lung injury. Ac-SDKP has also been shown to have anti-fibrotic effects in animal models of fibrosis, including liver fibrosis and renal fibrosis. In addition, Ac-SDKP has been found to have anti-proliferative effects on cancer cells, making it a potential candidate for cancer treatment.
属性
CAS 编号 |
107910-44-1 |
|---|---|
产品名称 |
N-(2-Acetamido-2,3-dideoxyglucos-3-yl)glycyl-alanyl-glutamine methyl ester |
分子式 |
C19H33N5O10 |
分子量 |
491.5 g/mol |
IUPAC 名称 |
methyl 2-[2-[[2-[(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)amino]acetyl]amino]propanoylamino]-5-amino-5-oxopentanoate |
InChI |
InChI=1S/C19H33N5O10/c1-9(18(32)24-11(19(33)34-3)4-5-14(20)29)22-15(30)6-21-16(17(31)13(28)8-26)12(7-25)23-10(2)27/h7,9,11-13,16-17,21,26,28,31H,4-6,8H2,1-3H3,(H2,20,29)(H,22,30)(H,23,27)(H,24,32) |
InChI 键 |
XHVUPHDJHYAXBN-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)OC)NC(=O)CNC(C(C=O)NC(=O)C)C(C(CO)O)O |
规范 SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)OC)NC(=O)CNC(C(C=O)NC(=O)C)C(C(CO)O)O |
同义词 |
ADGGAGM N-(2-acetamido-2,3-dideoxyglucos-3-yl)glycyl-alanyl-glutamine methyl este |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



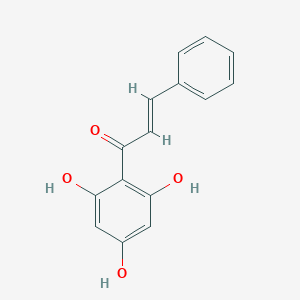
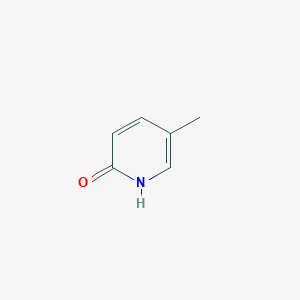
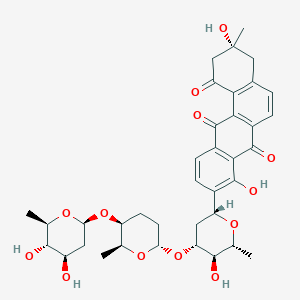
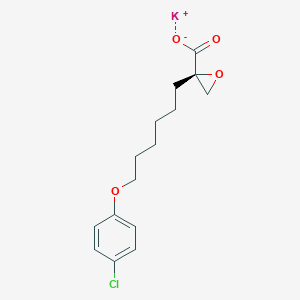
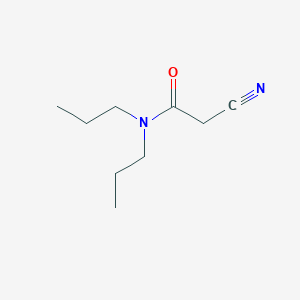
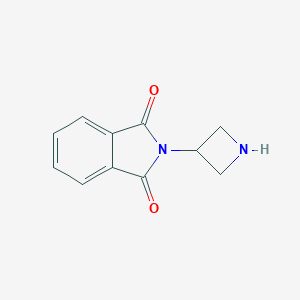
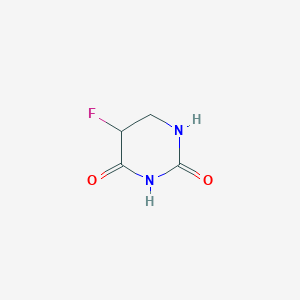
![Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis-](/img/structure/B17781.png)
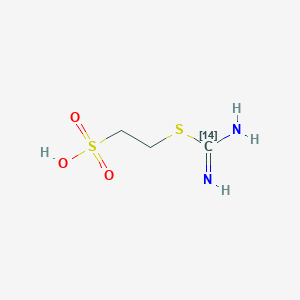
![Hexane-1,6-diamine;hexanedioic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;propane-1,1-diol](/img/structure/B17785.png)
